2-(4-Ethylphenyl)-2,2-difluoroacetic acid 2-(4-Ethylphenyl)-2,2-difluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13413628
InChI: InChI=1S/C10H10F2O2/c1-2-7-3-5-8(6-4-7)10(11,12)9(13)14/h3-6H,2H2,1H3,(H,13,14)
SMILES: CCC1=CC=C(C=C1)C(C(=O)O)(F)F
Molecular Formula: C10H10F2O2
Molecular Weight: 200.18 g/mol

2-(4-Ethylphenyl)-2,2-difluoroacetic acid

CAS No.:

Cat. No.: VC13413628

Molecular Formula: C10H10F2O2

Molecular Weight: 200.18 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethylphenyl)-2,2-difluoroacetic acid -

Specification

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
IUPAC Name 2-(4-ethylphenyl)-2,2-difluoroacetic acid
Standard InChI InChI=1S/C10H10F2O2/c1-2-7-3-5-8(6-4-7)10(11,12)9(13)14/h3-6H,2H2,1H3,(H,13,14)
Standard InChI Key IBBGQIKBKPISGQ-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C(C(=O)O)(F)F
Canonical SMILES CCC1=CC=C(C=C1)C(C(=O)O)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

2-(4-Ethylphenyl)-2,2-difluoroacetic acid belongs to the difluoroacetic acid family, characterized by a phenyl ring substituted with an ethyl group at the para position and two fluorine atoms on the adjacent carbon of the acetic acid backbone. The compound’s structure imparts significant polarity and stability, as fluorine’s electronegativity enhances resistance to metabolic degradation .

Table 1: Fundamental Chemical Data

PropertyValue
Molecular FormulaC₁₀H₁₀F₂O₂
Molecular Weight200.18 g/mol
CAS Number1247841-85-5
SolubilityDMSO, PEG300, Tween 80
Storage Conditions2–8°C (short-term), –20°C (long-term)

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for 2-(4-ethylphenyl)-2,2-difluoroacetic acid are publicly documented, analogous compounds such as 2-(4-cyanophenyl)-2,2-difluoroacetic acid ethyl ester provide insight into potential routes. A common approach involves:

  • Halogenation: Reaction of 4-ethylbenzaldehyde with chlorine or bromine to introduce halogen substituents .

  • Nucleophilic Substitution: Coupling with difluorotrimethylsilanylacetic acid esters under palladium catalysis to attach the difluoroacetate group.

  • Hydrolysis: Acid- or base-mediated cleavage of ester intermediates to yield the carboxylic acid.

Applications in Research

Pharmaceutical Intermediates

The difluoromethylene group in 2-(4-ethylphenyl)-2,2-difluoroacetic acid serves as a bioisostere for carbonyl groups, improving drug bioavailability. For example, crisaborole—a PDE4 inhibitor—utilizes a related boronic acid scaffold, demonstrating the therapeutic potential of fluorinated aromatic acids.

Materials Science

In polymer chemistry, the compound’s fluorine atoms enhance thermal stability and hydrophobicity. Blending it with polyvinylidene fluoride (PVDF) increases membrane durability in desalination applications.

Mass (mg)Volume Solvent (mL)
10.4996
52.4978
104.9955

In Vivo Compatibility

For animal studies, a ternary solvent system (DMSO:PEG300:Tween 80 = 5:40:55) achieves optimal solubility. Post-dilution with distilled water yields concentrations as low as 0.1 mg/mL without precipitation .

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes to 2-(4-ethylphenyl)-2,2-difluoroacetic acid could enable access to chiral fluorinated building blocks for antiviral agents.

Structure-Activity Relationships (SAR)

Systematic modification of the ethyl group and fluorine substitution patterns may optimize binding affinity for kinase targets implicated in oncology.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator